
Brilliant cresyl blue certified
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brilliant cresyl blue certified: is a supravital stain commonly used in hematology for staining reticulocytes, Heinz bodies, and other cellular inclusions. It is particularly useful in assessing bone marrow activity by enumerating reticulocytes, which are immature red blood cells containing ribosomal RNA . The compound is characterized by its intense black-blue hue and is used in various diagnostic and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Brilliant cresyl blue is synthesized by dissolving 1 gram of the dye in 100 milliliters of 0.9% saline containing 0.4 grams of sodium citrate . The solution is then filtered to remove any impurities. This preparation method ensures a consistent and high-quality stain suitable for laboratory use.
Industrial Production Methods: In industrial settings, the production of brilliant cresyl blue involves large-scale synthesis and purification processes. The dye is typically produced in bulk quantities and then packaged in various forms, such as powders or ready-to-use solutions . The industrial production methods focus on maintaining the dye’s purity and stability to ensure its effectiveness in diagnostic applications.
Analyse Des Réactions Chimiques
Types of Reactions: Brilliant cresyl blue undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its staining properties and its ability to interact with cellular components.
Common Reagents and Conditions:
Oxidation: Brilliant cresyl blue can be oxidized using common oxidizing agents such as hydrogen peroxide.
Reduction: The dye can be reduced using reducing agents like sodium dithionite.
Substitution: Substitution reactions can occur with nucleophiles, leading to the formation of various derivatives.
Major Products Formed: The major products formed from these reactions include different oxidized and reduced forms of the dye, as well as substituted derivatives that may have altered staining properties .
Applications De Recherche Scientifique
Chemistry: In chemistry, brilliant cresyl blue is used as a model system for studying mitochondrial membrane potential. It is injected into oocytes, and polymerase chain reaction (PCR) is performed to detect mitochondrial functions .
Biology: In biological research, the dye is used for staining reticulocytes and other cellular inclusions. It helps in visualizing the morphology and development stages of reticulocytes, which is crucial for understanding erythropoiesis .
Medicine: In medical diagnostics, brilliant cresyl blue is used to assess bone marrow activity by enumerating reticulocytes. It is also used for the selection of oocytes based on the activity of glucose-6-phosphate dehydrogenase (G6PD), an enzyme generated in growing oocytes .
Industry: In industrial applications, the dye is used in the manufacturing of diagnostic assays and hematology reagents. It is also used in histology for staining various cellular components .
Mécanisme D'action
Brilliant cresyl blue exerts its effects by staining nucleic acids in reticulocytes, enabling their morphological distinction from erythrocytes. The dye interacts with ribonucleoproteins in the reticulocytes, rendering them visible under a microscope . In oocytes, the dye helps determine the activity of glucose-6-phosphate dehydrogenase (G6PD), with low G6PD activity resulting in blue coloration of the cytoplasm .
Comparaison Avec Des Composés Similaires
New methylene blue: Another supravital stain used for similar applications in hematology.
Brilliant blue C: A compound with a similar structure but different staining properties.
Uniqueness: Brilliant cresyl blue is unique due to its specific staining properties and its ability to interact with ribonucleoproteins in reticulocytes. Its intense black-blue hue and effectiveness in various diagnostic applications make it a valuable tool in both research and clinical settings .
Propriétés
Formule moléculaire |
C34H42Cl4N8O2Zn |
|---|---|
Poids moléculaire |
801.9 g/mol |
Nom IUPAC |
(7,9-diamino-6-methylphenoxazin-3-ylidene)-diethylazanium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C17H20N4O.4ClH.Zn/c2*1-4-21(5-2)11-6-7-14-15(8-11)22-17-10(3)12(18)9-13(19)16(17)20-14;;;;;/h2*6-9H,4-5H2,1-3H3,(H3,18,19);4*1H;/q;;;;;;+2/p-2 |
Clé InChI |
JJKNZNYHIUJGIC-UHFFFAOYSA-L |
SMILES canonique |
CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3OC2=C1)C)N)N)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3OC2=C1)C)N)N)CC.Cl[Zn-2](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13036871.png)
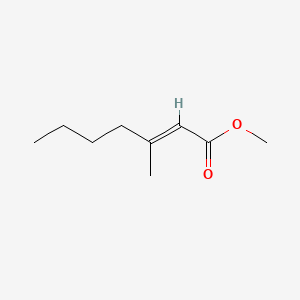
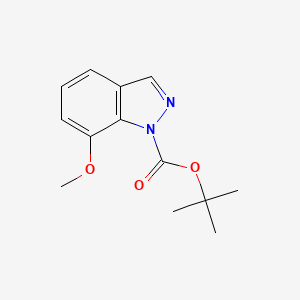
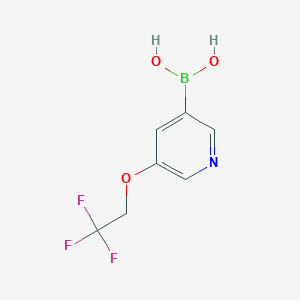
![(1E)-N-[4-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-3-propan-2-yloxadiazol-3-ium-5-yl]ethanimidate](/img/structure/B13036898.png)
![(3R)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13036901.png)
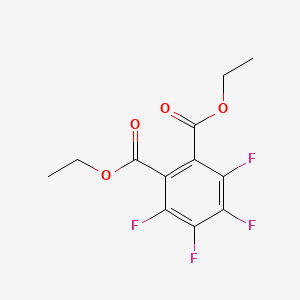
![(3aR,4S,9bS)-8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13036913.png)
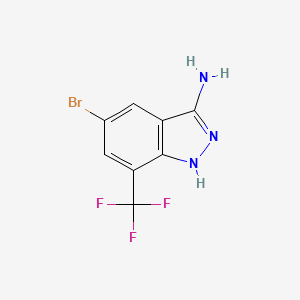
![benzyl (2S)-2-[[(2S)-2-formylpyrrolidin-1-yl]-dimethoxymethyl]pyrrolidine-1-carboxylate](/img/structure/B13036923.png)


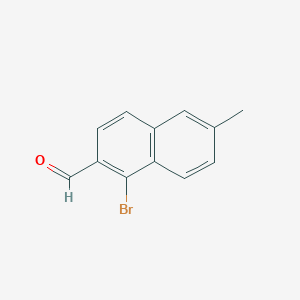
![N-(7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1,3,5,8(12),9-pentaen-5-yl)benzamide](/img/structure/B13036961.png)
